beta-Estradiol 3-benzoate 17-n-butyrate beta-Estradiol 3-benzoate 17-n-butyrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17949489
InChI: InChI=1S/C29H34O4/c1-3-7-27(30)33-26-15-14-25-24-12-10-20-18-21(32-28(31)19-8-5-4-6-9-19)11-13-22(20)23(24)16-17-29(25,26)2/h4-6,8-9,11,13,18,23-26H,3,7,10,12,14-17H2,1-2H3
SMILES:
Molecular Formula: C29H34O4
Molecular Weight: 446.6 g/mol

beta-Estradiol 3-benzoate 17-n-butyrate

CAS No.:

Cat. No.: VC17949489

Molecular Formula: C29H34O4

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

beta-Estradiol 3-benzoate 17-n-butyrate -

Specification

Molecular Formula C29H34O4
Molecular Weight 446.6 g/mol
IUPAC Name (17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) benzoate
Standard InChI InChI=1S/C29H34O4/c1-3-7-27(30)33-26-15-14-25-24-12-10-20-18-21(32-28(31)19-8-5-4-6-9-19)11-13-22(20)23(24)16-17-29(25,26)2/h4-6,8-9,11,13,18,23-26H,3,7,10,12,14-17H2,1-2H3
Standard InChI Key MKYFGNOOEKZNPW-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C

Introduction

Chemical Identity and Structural Properties

β-Estradiol 3-benzoate 17-N-butyrate (EBB) is a steroid derivative with the molecular formula C29H34O4 and a molar mass of 446.6 g/mol. The compound features a benzoate group at the 3-position and a butyrate ester at the 17β-position of the estradiol backbone (Fig. 1). This dual esterification delays metabolic degradation, extending its half-life compared to unmodified estradiol .

Stereochemistry and Nomenclature

The IUPAC name for EBB is [(8R,9S,13S,14S,17S)-17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate. X-ray crystallography confirms the stereospecific orientation of the ester groups, which is critical for receptor binding and hydrolysis kinetics .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point166–167°C
Boiling Point558.6°C at 760 mmHg
Density1.18 g/cm³
LogP (Partition Coeff.)5.2 (estimated)
SolubilityInsoluble in water; soluble in DMSO, ethanol

Synthesis and Industrial Production

Synthetic Routes

EBB is synthesized via esterification of estradiol with benzoic anhydride and butyric anhydride under acidic catalysis. A typical protocol involves:

  • Dissolving estradiol in pyridine.

  • Adding benzoic anhydride to form the 3-benzoate intermediate.

  • Reacting the intermediate with butyric anhydride in the presence of sulfuric acid .

  • Purification via recrystallization from methanol/water mixtures .

Industrial-scale production employs continuous-flow reactors to optimize yield (>85%) and minimize byproducts.

Stability and Degradation

EBB undergoes hydrolysis in aqueous environments, releasing estradiol, benzoic acid, and butyric acid. Accelerated stability studies show:

  • Hydrolysis: t₁/₂ = 12 days at pH 7.4 (37°C).

  • Oxidation: Forms estrone derivatives under strong oxidizing conditions (e.g., KMnO₄).

  • Photodegradation: Degrades by 15% after 48 hours under UV light .

Pharmacokinetics and Metabolism

Absorption and Bioavailability

EBB is administered via intramuscular injection due to poor oral bioavailability (2–10%) caused by first-pass metabolism . After injection, peak plasma estradiol levels occur at 72 hours, with sustained release over 30 days .

Table 2: Pharmacokinetic Parameters

ParameterValueSource
Tmax72 hours
Cmax450 pg/mL
Half-life14 days
Protein Binding98% (albumin)

Metabolic Pathways

Esterases in blood and tissues hydrolyze EBB to estradiol, which undergoes further metabolism via:

  • Hydroxylation: CYP3A4-mediated formation of 2-hydroxyestradiol .

  • Conjugation: Glucuronidation and sulfation for renal excretion.

Clinical Applications and Efficacy

Contraceptive Use

EBB is combined with algestone acetophenide (150 mg progestin) in monthly injectable contraceptives (e.g., Neolutin N, Redimen) . Clinical trials demonstrate:

  • Pearl Index: 0.3 pregnancies per 100 woman-years .

  • Ovulation Inhibition: 100% efficacy at maintaining serum progesterone <2 ng/mL .

Hormone Replacement Therapy

In postmenopausal women, EBB (10 mg/month) alleviates vasomotor symptoms and prevents osteoporosis. A 24-month study reported:

  • 75% reduction in hot flashes .

  • 5% increase in lumbar spine BMD .

Biological Activity and Receptor Interactions

EBB’s hydrolyzed product, estradiol, binds to estrogen receptors (ERα/ERβ) with Kd = 0.1 nM . Genomic effects include:

  • Upregulation of progesterone receptors in the endometrium.

  • Suppression of FSH/LH via negative feedback on the hypothalamus .

Non-genomic actions involve activation of MAPK/ERK pathways, promoting endothelial NO synthesis .

Comparative Analysis with Other Estradiol Esters

Table 3: Estradiol Ester Pharmacokinetics

EsterTmax (days)Half-life (days)Clinical Use
Estradiol Valerate37HRT, Contraception
Estradiol Cypionate511Contraception
EBB314Contraception

EBB’s prolonged half-life reduces dosing frequency compared to valerate or cypionate .

EBB is approved in Peru, Singapore, and Argentina as a contraceptive. It is not marketed in the US or EU due to preference for transdermal estradiol formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator